molecular formula C12H17NO4 B1659198 Ethyl 3,4,5-trimethoxybenzene-1-carboximidate CAS No. 6383-98-8

Ethyl 3,4,5-trimethoxybenzene-1-carboximidate

Cat. No. B1659198
CAS RN: 6383-98-8
M. Wt: 239.27 g/mol
InChI Key: KHZXWWHAFMMYQE-UHFFFAOYSA-N
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Description

Ethyl 3,4,5-trimethoxybenzene-1-carboximidate is an organic compound that can be thought of as an ester formed between an imidic acid and an alcohol . It has a molecular formula of C12H16O5 and a molecular weight of 240.255 .


Molecular Structure Analysis

Ethyl 3,4,5-trimethoxybenzene-1-carboximidate contains a total of 31 bonds; 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ether (aliphatic) .


Physical And Chemical Properties Analysis

Ethyl 3,4,5-trimethoxybenzene-1-carboximidate has a melting point of 54 °C and a boiling point of 168 °C at 6mmHg. It has a predicted density of 1.113±0.06 g/cm3. It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Supramolecular Templates and Molecular Recognition

Ethyl 3,4,5-trimethoxybenzene derivatives, such as 1,3,5-triethylbenzenes, have been extensively used in supramolecular chemistry as templates to organize molecular-recognition elements. The steric-gearing effect of these compounds is believed to enhance binding affinities by directing binding elements toward a common face of the central ring, providing an energetic advantage in molecular interactions (Wang & Hof, 2012).

Crystal Structure Formation

Ethyl esters of 3,4,5-trimethoxybenzene derivatives play a significant role in the formation of crystal structures of cyanovinylbenzene derivatives. These compounds contribute to the creation of centrosymmetric packings in crystals through intermolecular contacts, particularly staking contacts of antiparallel molecules (Nesterov, Kuleshova & Antipin, 2001).

Photodiode Applications

Ethyl 3,4,5-trimethoxybenzene-1-carboximidate derivatives have been studied for their potential in photodiode applications. Novel compounds like ethyl 3-amino-2-cyano-6-hydroxy-7, 12-dioxo-2, 7, 12, 12a-tetrahydro-1H-benzo[g]pyrimido[1, 2-a]quinoline-5-carboxylate show remarkable optical behavior and could be used in the design and manufacturing of organic photodiodes (Elkanzi et al., 2020).

Biofield Energy Treatment Effects

The physical, thermal, and spectral properties of 1,2,3-trimethoxybenzene, a related compound, have been altered through biofield energy treatment. This could impact its use as an intermediate in the synthesis of organic compounds, suggesting potential applications in materials science and organic synthesis (Trivedi et al., 2015).

Safety and Hazards

Ethyl 3,4,5-trimethoxybenzene-1-carboximidate may form combustible dust concentrations in air. It should be stored in a well-ventilated place with the container kept tightly closed .

Future Directions

While specific future directions for Ethyl 3,4,5-trimethoxybenzene-1-carboximidate are not mentioned in the search results, related compounds such as 1,2,4-triazoles are being explored for their potential therapeutic applications due to their various biological activities .

properties

IUPAC Name

ethyl 3,4,5-trimethoxybenzenecarboximidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-5-17-12(13)8-6-9(14-2)11(16-4)10(7-8)15-3/h6-7,13H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZXWWHAFMMYQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=CC(=C(C(=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90548542
Record name Ethyl 3,4,5-trimethoxybenzene-1-carboximidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90548542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,4,5-trimethoxybenzene-1-carboximidate

CAS RN

6383-98-8
Record name Ethyl 3,4,5-trimethoxybenzene-1-carboximidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90548542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3,4,5-trimethoxybenzene-1-carboximidate
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Ethyl 3,4,5-trimethoxybenzene-1-carboximidate

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